
2,2-Dimethyl-1-phenylpentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes a phenyl group attached to a pentane chain with two methyl groups at the second carbon position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpentane-1,3-dione can be achieved through various methods. One common approach involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Alcohols are the primary products.
Substitution: Substituted phenyl derivatives are formed.
科学研究应用
2,2-Dimethyl-1-phenylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-1-phenylpentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-1-phenylpentane-1,3-dione: Similar structure but with different methyl group positions.
4,4-Dimethyl-1-phenylpentane-1,3-dione: Another isomer with different methyl group positions.
Uniqueness
2,2-Dimethyl-1-phenylpentane-1,3-dione is unique due to its specific arrangement of methyl groups and phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.
属性
CAS 编号 |
92115-30-5 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-4-11(14)13(2,3)12(15)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI 键 |
WEHMUBQIUIOOBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)(C)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
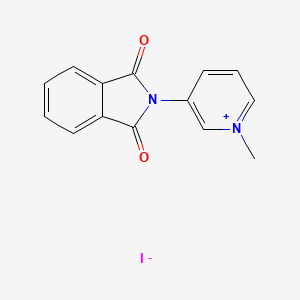
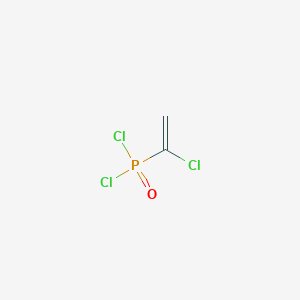
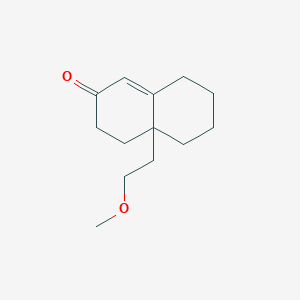

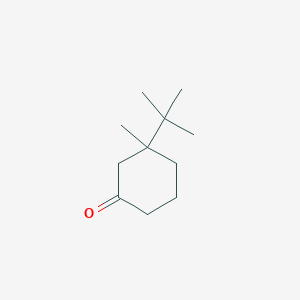

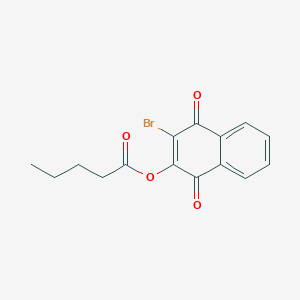
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)


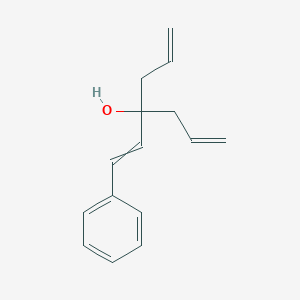

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
